molecular formula C11H13F2NO B6275078 3,3-difluoro-N-phenylpentanamide CAS No. 2011747-76-3

3,3-difluoro-N-phenylpentanamide

Cat. No. B6275078
CAS RN: 2011747-76-3
M. Wt: 213.2
InChI Key:
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Description

3,3-Difluoro-N-phenylpentanamide (DFPP) is a fluorinated derivative of the naturally occurring amino acid pentanamide. It is a small molecule with a molecular weight of 207.2 g/mol and a melting point of 88°C. DFPP is a versatile compound that has been used in a variety of scientific and industrial applications, ranging from drug synthesis to polymer synthesis.

Scientific Research Applications

3,3-difluoro-N-phenylpentanamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of drugs, and as a building block in the synthesis of other small molecules. Additionally, it has been used to study the structure and reactivity of organic compounds, as well as to study the properties of polymers.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-phenylpentanamide is not well understood. However, it is believed to act as a nucleophile, react with electrophiles, and form a covalent bond with the electrophile. This reaction is believed to be responsible for the catalytic activity of 3,3-difluoro-N-phenylpentanamide in the synthesis of polymers and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-N-phenylpentanamide are not well understood. However, it is believed to be non-toxic and non-carcinogenic. Additionally, it has been shown to have no mutagenic or teratogenic effects in laboratory studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3-difluoro-N-phenylpentanamide in laboratory experiments is its versatility. It can be used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of drugs, and as a building block in the synthesis of other small molecules. Additionally, it is relatively non-toxic and has no mutagenic or teratogenic effects.
The main limitation of using 3,3-difluoro-N-phenylpentanamide in laboratory experiments is its cost. It is relatively expensive compared to other compounds, and its cost can be prohibitive for some experiments. Additionally, it is not as widely available as other compounds, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 3,3-difluoro-N-phenylpentanamide. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and polymer synthesis. Additionally, further research could be done on its cost and availability, as well as its potential for use in industrial applications. Finally, further research could be done on its potential for use in the synthesis of other small molecules.

Synthesis Methods

3,3-difluoro-N-phenylpentanamide can be synthesized via a variety of methods. The most common method is a nucleophilic reaction between a fluorinated alcohol and an anhydride. This reaction produces a mixture of 3,3-difluoro-N-phenylpentanamides, which can then be separated and purified. Other methods for synthesizing 3,3-difluoro-N-phenylpentanamide include a hydrolysis reaction, a reaction with a Grignard reagent, and a reaction with a diazonium salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-N-phenylpentanamide involves the reaction of 3,3-difluoropentanoyl chloride with aniline in the presence of a base to form the intermediate 3,3-difluoro-N-phenylpentanamide. The reaction is carried out under reflux conditions and the product is purified by recrystallization.", "Starting Materials": [ "3,3-difluoropentanoyl chloride", "aniline", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add 3,3-difluoropentanoyl chloride to a solution of aniline in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to catalyze the reaction.", "Heat the reaction mixture under reflux conditions for several hours.", "Allow the reaction mixture to cool and then filter off any solids that have formed.", "Concentrate the filtrate to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent." ] }

CAS RN

2011747-76-3

Molecular Formula

C11H13F2NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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